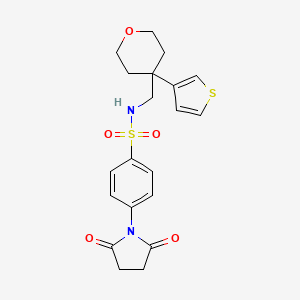

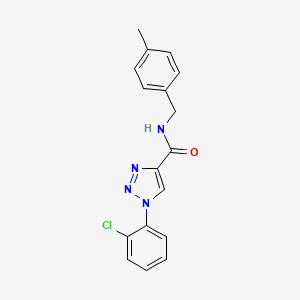

![molecular formula C18H15N3O3S B2641265 N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-55-1](/img/structure/B2641265.png)

N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and sulfonamide moieties, as well as the cyanophenyl group. The quinoline ring system is planar, while the sulfonamide group can adopt different conformations depending on the surrounding chemical environment .Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Sulfonamides, on the other hand, are generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Quinolines are generally aromatic and relatively stable, while sulfonamides can exhibit varying degrees of acidity and basicity .Applications De Recherche Scientifique

Synthesis Methods N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is involved in the synthesis of complex heterocyclic compounds, which are of interest in various scientific research fields. Kiruthika, Nandakumar, and Perumal (2014) have developed an efficient methodology for synthesizing tri- and tetracyclic heterocycles, such as pyrrolo-/indolo[1,2-a]quinolines. This method is significant as it allows the formation of these complex compounds in a one-pot fashion, highlighting the compound's role in streamlining synthetic processes (Kiruthika, Nandakumar, & Perumal, 2014).

Biological Activities Sulfonamides, a class to which our compound belongs, are known for their broad pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities. Ghomashi et al. (2022) highlight the significance of sulfonamides, particularly in the context of two-component hybrids, which have shown considerable promise in various biological applications. The versatility of the R and R' moieties attached to the sulfonamide group lends these compounds a wide range of biological activities, making them a crucial area of study in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Chemical Reactivity and Complex Formation Kilpin, Henderson, and Nicholson (2008) explored the cycloauration reactions of pyridyl sulfonamides, revealing the compound's ability to form metallacyclic complexes. This study not only sheds light on the chemical reactivity of such sulfonamides but also opens up possibilities for their use in creating complex structures, which could have implications in materials science and catalysis (Kilpin, Henderson, & Nicholson, 2008).

Anticancer Potential The compound's derivatives have been investigated for their potential anticancer properties. For instance, compounds synthesized with a sulfonamide moiety have been evaluated for their anticancer activity against breast cancer cell lines, showing significant cytotoxic activities. Ghorab, Ragab, and Hamed (2009) indicate that the mechanism of anticancer activity may involve inhibition of carbonic anhydrase isozymes, underlining the compound's potential in developing new anticancer therapies (Ghorab, Ragab, & Hamed, 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c19-11-14-3-1-2-4-16(14)20-25(23,24)15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h1-4,9-10,20H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHYLWFDCKCOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

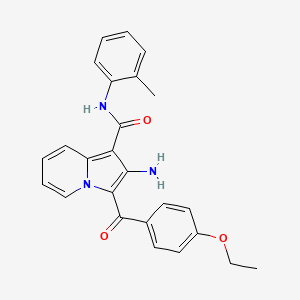

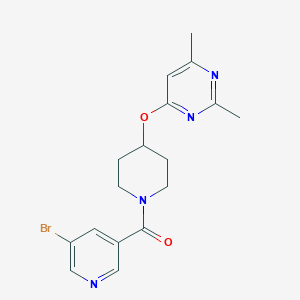

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)

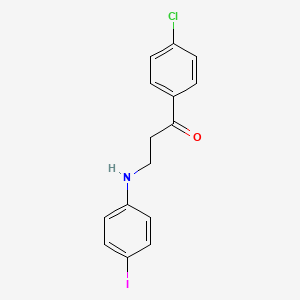

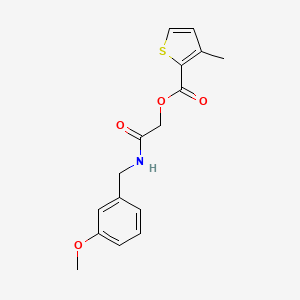

![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

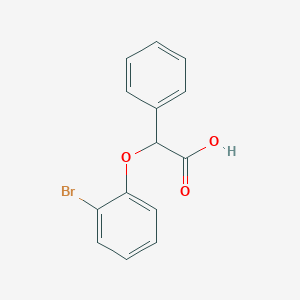

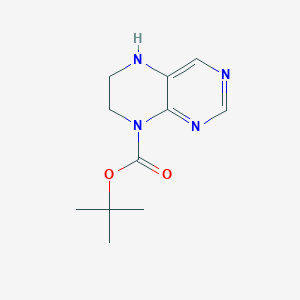

![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)

![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)